molecular formula C24H34N4OS B2438062 N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-38-8

N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2438062
CAS RN: 894887-38-8
M. Wt: 426.62
InChI Key: WBELRBLAGFGYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C24H34N4OS and its molecular weight is 426.62. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound is part of the broader family of azaspirodecanes, which have been synthesized using various techniques. For instance, one method involves the [π2s + π4s] cycloaddition, demonstrating flexibility in synthesizing such compounds (Elix et al., 1972).
  • Crystal Structure : Investigations into related compounds' crystal structures, like ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.02,6]deca-4,9-diene-8-carboxylate, offer insights into the structural properties of such molecules (Gelli et al., 1994).

Potential Pharmacological Interest

  • Synthesis for Pharmacological Exploration : Recent studies show an interest in synthesizing 1-azaspiro[4.5]deca-1,3-diene derivatives due to their potential pharmacological applications. Such compounds are created using reactions involving N-propargylic β-enaminones and exhibit good yield and tolerance to various substituents (Karadeniz & Zora, 2019).
  • Antiviral Properties : Certain derivatives, specifically N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, have shown significant antiviral activity against influenza viruses. This suggests potential utility in developing antiviral medications (Göktaş et al., 2012).

Chemical Reactions and Properties

  • Regioselective Synthesis : The compound is related to diazaspiro and tetrazaspiro derivatives, synthesized through regioselective methods. This includes reactions with nitrilimides and hydrazine hydrate, indicating the compound’s reactivity and versatility in chemical synthesis (Farag et al., 2008).
  • Reactivity with Amines : The reactivity of similar spiro compounds with amines has been studied, providing insights into potential chemical transformations and applications of the N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide compound (Volod’kin et al., 1985).

properties

IUPAC Name

N-cyclohexyl-2-(3,4-dimethylphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4OS/c1-4-30-22-21(19-11-10-17(2)18(3)16-19)26-24(27-22)12-14-28(15-13-24)23(29)25-20-8-6-5-7-9-20/h10-11,16,20H,4-9,12-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBELRBLAGFGYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3CCCCC3)N=C1C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.